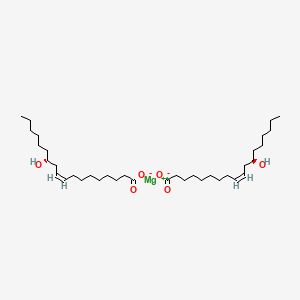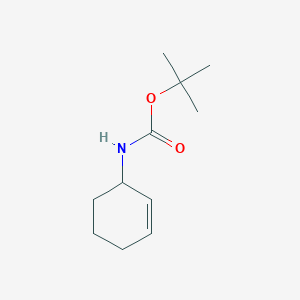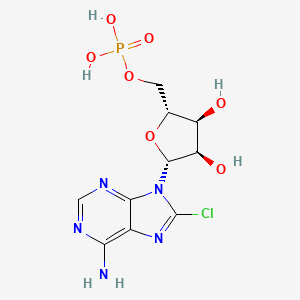
8-Benciloxi-2-oxo-1H-quinolina
Descripción general
Descripción
8-Benzyloxy-2-oxo-1H-quinoline is a chemical compound with the molecular formula C₁₆H₁₃NO₂ and a molecular weight of 251.28 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the benzyloxy group at the 8-position and the oxo group at the 2-position of the quinoline ring system imparts unique chemical properties to this compound.
Aplicaciones Científicas De Investigación
8-Benzyloxy-2-oxo-1H-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the synthesis of materials with specific chemical properties.
Mecanismo De Acción
Target of Action
It’s known that similar compounds have shown antimicrobial activities against gram-negative bacteria such asPseudomonas aeruginosa and Escherichia coli, Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, and a fungal species Aspergillus niger .
Mode of Action
It’s known that quinoline derivatives often interact with bacterial and fungal cells, disrupting their normal functions and leading to their death .
Biochemical Pathways
It’s known that quinoline derivatives often interfere with essential biochemical pathways in bacteria and fungi, leading to their death .
Pharmacokinetics
The molecular weight of the compound is 25128 , which suggests that it may have good bioavailability as compounds with a molecular weight below 500 are generally well absorbed.
Result of Action
It’s known that quinoline derivatives often lead to the death of bacterial and fungal cells .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-benzyloxy-2-oxo-1H-quinoline typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-hydroxyquinoline.
Benzylation: The hydroxyl group at the 8-position is benzylated using benzyl bromide in the presence of a base such as potassium carbonate.
Oxidation: The resulting 8-benzyloxyquinoline is then oxidized to introduce the oxo group at the 2-position.
Industrial Production Methods:
Types of Reactions:
Oxidation: 8-Benzyloxy-2-oxo-1H-quinoline can undergo further oxidation reactions to form quinoline derivatives with additional functional groups.
Reduction: The compound can be reduced to form 8-benzyloxy-2-hydroxyquinoline.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines, thiols.
Major Products:
Oxidation Products: Quinoline derivatives with additional oxo or hydroxyl groups.
Reduction Products: 8-benzyloxy-2-hydroxyquinoline.
Substitution Products: Quinoline derivatives with various functional groups replacing the benzyloxy group.
Comparación Con Compuestos Similares
8-Hydroxyquinoline: Known for its antimicrobial properties and used as a reference compound in studies involving 8-benzyloxy-2-oxo-1H-quinoline.
8-Methoxyquinoline: Another derivative of quinoline with similar biological activities but different chemical properties due to the presence of a methoxy group instead of a benzyloxy group.
Uniqueness: 8-Benzyloxy-2-oxo-1H-quinoline is unique due to the presence of both the benzyloxy and oxo groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Propiedades
IUPAC Name |
8-phenylmethoxy-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-15-10-9-13-7-4-8-14(16(13)17-15)19-11-12-5-2-1-3-6-12/h1-10H,11H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMMIDJMOWVQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447342 | |
| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63404-84-2 | |
| Record name | 8-(Phenylmethoxy)-2(1H)-quinolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63404-84-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Benzyloxy-2-oxo-1H-quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,4-Dihydrocyclopenta[b]indol-1(2H)-one](/img/structure/B1599910.png)










